molecular formula C15H10Cl2N2O2S2 B2482594 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate CAS No. 1396760-10-3

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate

Cat. No.: B2482594
CAS No.: 1396760-10-3
M. Wt: 385.28
InChI Key: CDGHTSVJZULAKS-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole moiety linked to an azetidine ring, esterified with a 2,5-dichlorothiophene-3-carboxylate group. This structure combines aromatic heterocycles (thiazole and thiophene) with a strained azetidine ring, which may enhance conformational rigidity and influence bioactivity.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2,5-dichlorothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S2/c16-12-5-9(13(17)23-12)14(20)21-8-6-19(7-8)15-18-10-3-1-2-4-11(10)22-15/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGHTSVJZULAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Methodology

The azetidine core is constructed via a [3+1] cycloaddition strategy:

Reaction Scheme

Benzothiazole-2-amine + Epichlorohydrin → Azetidine intermediate → Reduction → 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol  

Optimized Conditions

Parameter Value
Solvent Dry THF
Temperature 0°C → RT (12 h)
Reducing Agent NaBH₄ (2.5 equiv)
Yield 68–72%

Key Observations

  • Epoxide ring-opening by benzothiazole nitrogen initiates cyclization
  • Borohydride reduction stereoselectively generates the 3-alcohol configuration
  • IR analysis confirms hydroxyl presence (ν(OH) = 3260–3320 cm⁻¹)

Preparation of 2,5-Dichlorothiophene-3-carbonyl Chloride

Chlorination-Esterification Sequence

While direct synthesis routes are sparsely documented, analogous protocols suggest:

Stepwise Protocol

  • Thiophene Chlorination :
    Thiophene-3-carboxylate + Cl₂ (FeCl₃ catalysis) → 2,5-Dichlorothiophene-3-carboxylate  
  • Saponification :
    Methyl ester + NaOH (aq. EtOH) → 2,5-Dichlorothiophene-3-carboxylic acid  
  • Acyl Chloride Formation :
    Acid + SOCl₂ (DMF catalyst) → 2,5-Dichlorothiophene-3-carbonyl chloride  

Critical Parameters

  • Chlorination must occur at −15°C to prevent polychlorination byproducts
  • Acyl chloride stability requires strict anhydrous conditions (H₂O < 50 ppm)

Esterification: Convergent Coupling Strategy

Schotten-Baumann Conditions

Protocol

1-(Benzo[d]thiazol-2-yl)azetidin-3-ol (1.0 equiv)  
2,5-Dichlorothiophene-3-carbonyl chloride (1.2 equiv)  
NaOH (2.5 equiv), H₂O/CH₂Cl₂ (1:3), 0°C → RT, 6 h  

Performance Metrics

Parameter Value
Yield 58–63%
Purity (HPLC) 95.2%
Reaction Scale 1 mmol → 10 mol

Advantages

  • Aqueous base neutralizes HCl byproduct, driving reaction completion
  • Dichloromethane ensures reagent solubility while minimizing hydrolysis

DMAP-Catalyzed Coupling

Alternative approach for moisture-sensitive substrates:

Alcohol (1.0 equiv), Acyl chloride (1.1 equiv)  
DMAP (0.2 equiv), Et₃N (2.0 equiv), CH₂Cl₂, −20°C → RT, 24 h  

Comparative Data

Condition Yield Purity
Schotten-Baumann 63% 95.2%
DMAP/Et₃N 71% 97.8%

Mechanistic Insight
DMAP activates the acyl chloride through transient pyridinium intermediate formation, enhancing electrophilicity at the carbonyl carbon.

Spectroscopic Characterization

Infrared Spectroscopy

Bond Frequency (cm⁻¹) Assignment
C=O (ester) 1735–1742 Conjugated ester
C–N (azetidine) 1240–1255 Ring strain contribution
C–Cl (thiophene) 680–690 Two adjacent Cl atoms

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Assignment
5.21 m Azetidine C3-H
7.42–8.05 dd Benzothiazole aromatic protons
4.31 t (J=7.5 Hz) Azetidine N–CH₂

Process Optimization Challenges

Competing Side Reactions

  • Azetidine Ring Opening :
    Mitigated by maintaining pH > 9 during Schotten-Baumann reaction
  • Thiophene Dechlorination :
    Additive screening identified 0.1% hydroquinone inhibits radical pathways

Solvent Selection Matrix

Solvent Yield Purity Reaction Time
CH₂Cl₂ 63% 95.2% 6 h
THF 54% 89.7% 8 h
EtOAc 48% 82.3% 12 h

Polar aprotic solvents like CH₂Cl₂ optimize both solubility and reaction kinetics.

Industrial-Scale Considerations

Continuous Flow Implementation

[Azetidine alcohol] + [Acyl chloride] → T-mixer → 10 m PTFE coil (40°C) → NaOH quench  

Benefits

  • 98.5% conversion vs. 63% batch yield
  • Reduced HCl exposure through immediate neutralization

Purification Strategy

  • Crystallization : Hexane/EtOAc (3:1) affords 99.1% pure product
  • Chromatography : Silica gel (230–400 mesh) with gradient elution

Emerging Methodologies

Photoredox Activation

Visible-light mediated coupling under investigation:

  • 42% yield using Ir(ppy)₃ catalyst
  • Potential for milder conditions

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions of the thiophene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups at the chlorinated positions of the thiophene ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: Its structural components suggest potential use in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism by which 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Accessibility : The strained azetidine ring poses challenges in synthesis, requiring optimized coupling conditions to prevent ring-opening side reactions.

Thermal Stability : DFT-predicted bond dissociation energies (BDEs) for the ester linkage are ~65 kcal/mol, indicating moderate stability under physiological conditions .

Solubility : High logP values (3.8–4.5) suggest poor aqueous solubility, necessitating formulation strategies for pharmaceutical applications.

Biological Activity

The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the fusion of a benzo[d]thiazole moiety with an azetidine ring, alongside a 2,5-dichlorothiophene carboxylate group. Its molecular formula is C13H10Cl2N2O2SC_{13}H_{10}Cl_2N_2O_2S with a molar mass of approximately 335.3 g/mol. The structural complexity suggests potential interactions with various biological targets.

Anticonvulsant Activity

Recent studies have indicated that compounds containing the benzo[d]thiazole and azetidine frameworks exhibit anticonvulsant properties. For instance, derivatives of N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide demonstrated significant efficacy in reducing seizure activity in animal models, with some compounds showing ED50 values significantly lower than standard anticonvulsants like phenytoin and carbamazepine .

The proposed mechanism for the anticonvulsant activity involves modulation of neurotransmitter systems, particularly through GABAergic pathways. The presence of the azetidine ring may enhance binding affinity to GABA receptors, facilitating increased inhibitory neurotransmission .

Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone derivatives evaluated their activity against monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological disorders. The synthesized compounds exhibited varying degrees of inhibition, with some showing irreversible binding characteristics, suggesting potential therapeutic applications in pain management and neuroprotection .

Study 2: Structure-Activity Relationship (SAR)

The SAR analysis indicated that substituents on the benzo[d]thiazole and azetidine rings significantly influenced biological activity. Modifications that increased lipophilicity tended to enhance anticonvulsant efficacy while maintaining acceptable toxicity profiles .

Data Summary

Compound NameActivity TypeED50 (mg/kg)Reference
Compound 5bAnticonvulsant15.4
Compound 5qAnticonvulsant18.6
MAGL InhibitorIrreversibleNot specified

Q & A

Q. Key Variables :

VariableOptimization ApproachImpact on YieldReference
Solvent1,4-dioxane vs. THF/Et3N mixturesFaster reaction
CatalystPdCl2 or CuIEnhances coupling
TemperatureReflux (55–80°C) vs. room temperatureReduces time

How is the compound structurally characterized in academic research?

Q. Basic

  • NMR Spectroscopy : Confirms substituent positions (e.g., benzo[d]thiazole protons at δ 7.2–8.5 ppm, azetidine ring protons at δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the azetidine N–H and carbonyl groups) .
  • Mass Spectrometry : Validates molecular weight (e.g., exact mass: ~423.3 g/mol) .

Advanced : For resolving structural contradictions (e.g., misassigned benzothiazine vs. benzothiazepine rings), iterative X-ray refinement and DFT calculations (e.g., using Multiwfn for electron density topology analysis) are critical .

What biological activities have been reported for this compound and its analogs?

Basic
The compound exhibits antimicrobial and anticancer activity. Key findings include:

Compound AnalogSubstituentBioactivity (IC50/MIC)Reference
3b (p-chlorophenyl)Staphylococcus aureusMIC = 12.5 µg/mL (vs. tetracycline)
Benzothiazole-triazole hybridsMCF-7 cellsIC50 = 8.7 µM

Q. Methodology :

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) .
  • Anticancer Screening : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) .

How can computational methods enhance the study of this compound?

Q. Advanced

  • Wavefunction Analysis (Multiwfn) : Maps electrostatic potential (ESP) to predict nucleophilic/electrophilic sites on the dichlorothiophene ring .
  • Molecular Docking : Identifies binding interactions with bacterial DNA gyrase (target for antimicrobial activity) or cancer-related kinases .
  • ADME Prediction : LogP (~3.2) and solubility (LogS = -4.1) calculated using SwissADME to prioritize analogs .

How do substituents on the thiophene ring influence bioactivity?

Advanced
The 2,5-dichloro groups enhance electron-withdrawing effects , increasing electrophilicity and membrane permeability. Comparative studies show:

  • Chlorine vs. Methyl : Chlorine improves antimicrobial potency by 3-fold (MIC = 12.5 µg/mL vs. 37.5 µg/mL for methyl) .
  • Positional Effects : 2,5-dichloro substitution minimizes steric hindrance vs. 3,4-dichloro analogs .

Q. Experimental Design :

  • Synthesize analogs via regioselective halogenation .
  • Compare bioactivity and logP values to establish structure-activity relationships (SAR) .

How can synthetic yields be optimized for scale-up?

Q. Advanced

VariableStrategyOutcomeReference
SolventSwitch from ethanol to DMFYield ↑ 15%
Catalyst LoadingReduce PdCl2 from 5% to 2% molPurity ↑ (98% → 99.5%)
WorkupUse column chromatography over recrystallizationPurity maintained

How are stability and degradation profiles assessed?

Q. Advanced

  • HPLC-MS : Monitors hydrolytic degradation (e.g., ester cleavage at pH < 3) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset at 220°C) .

Key Finding : The azetidine ring is prone to hydrolysis under acidic conditions, requiring pH-controlled formulations .

How can contradictions in reported bioactivity data be resolved?

Q. Advanced

  • Source Analysis : Compare assay conditions (e.g., S. aureus strain ATCC 25923 vs. clinical isolates) .
  • Structural Verification : Re-analyze disputed analogs via X-ray to confirm regiochemistry .
  • Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., 4a’s activity varies ±20% across labs) .

What strategies are used to improve solubility for in vivo studies?

Q. Advanced

  • Prodrug Design : Introduce phosphate esters at the azetidine hydroxyl group .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI < 0.2) to enhance bioavailability .

What synthetic challenges arise in azetidine ring formation?

Q. Advanced

  • Ring Strain : Mitigated using protective groups (e.g., Boc) during cyclization .
  • Byproduct Formation : Optimize stoichiometry (amine:isothiocyanate = 1:1.2) to suppress thiourea dimerization .

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